1,4-Dihydroquinazolin-5-ylboronic acid
Description
Properties
CAS No. |
1309980-92-4 |
|---|---|
Molecular Formula |
C8H9BN2O2 |
Molecular Weight |
175.98 g/mol |
IUPAC Name |
1,4-dihydroquinazolin-5-ylboronic acid |
InChI |
InChI=1S/C8H9BN2O2/c12-9(13)7-2-1-3-8-6(7)4-10-5-11-8/h1-3,5,12-13H,4H2,(H,10,11) |
InChI Key |
WKMNVRURPBLWIB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2CN=CNC2=CC=C1)(O)O |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 1,4 Dihydroquinazolin 5 Ylboronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and boronic acids are premier coupling partners in these transformations. For 1,4-dihydroquinazolin-5-ylboronic acid, the primary application of this chemistry lies in the construction of new carbon-carbon bonds at the 5-position of the dihydroquinazoline (B8668462) ring system.
The Suzuki-Miyaura reaction stands as the most prominent palladium-catalyzed cross-coupling reaction involving boronic acids. wikipedia.orglibretexts.org It facilitates the formation of a single bond between the carbon atom bearing the boronic acid group and the carbon atom of an organic halide or pseudohalide. The general catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
While specific studies on this compound are not extensively documented, the scope and limitations of its Suzuki-Miyaura couplings can be inferred from studies on related quinazoline (B50416) and heterocyclic systems. nih.govmdpi.com It is anticipated that this compound would couple effectively with a variety of aryl and heteroaryl halides (I, Br, Cl) and pseudohalides (e.g., triflates).
The electronic nature of the coupling partner is expected to play a significant role. Electron-deficient aryl halides are generally more reactive in the oxidative addition step and would likely provide higher yields. Conversely, electron-rich aryl halides may require more specialized catalytic systems to achieve efficient coupling. nih.gov Steric hindrance on the coupling partner, particularly at the positions ortho to the halide, could also diminish reaction efficiency.
A potential limitation for the dihydroquinazoline moiety is the presence of the N-H groups, which could potentially interact with the palladium catalyst. However, studies on other nitrogen-containing heterocycles have demonstrated that appropriate choice of base and reaction conditions can mitigate these issues. nih.gov Another consideration is the stability of the dihydroquinazoline ring under the reaction conditions, as aromatization or ring-opening could be potential side reactions.
Table 1: Postulated Scope of Suzuki-Miyaura Coupling Partners for this compound
| Aryl/Heteroaryl Halide/Pseudohalide | Expected Reactivity | Potential Challenges |
| 4-Iodonitrobenzene | High | None anticipated |
| 4-Bromoanisole | Moderate | May require more active catalyst |
| 2-Chloropyridine | Moderate to Low | C-Cl bond activation can be difficult |
| Phenyl triflate | High | Triflate stability under basic conditions |
| 1-Bromo-2-methylbenzene | Moderate | Steric hindrance may lower yield |
The choice of palladium precursor and, more critically, the ligand is paramount for a successful Suzuki-Miyaura coupling. For challenging substrates, such as those that are sterically hindered or electronically deactivated, specialized ligands are often necessary. Buchwald and Fu have developed a range of bulky, electron-rich phosphine (B1218219) ligands that are highly effective in promoting these difficult couplings. nih.gov
For the coupling of this compound, ligands like SPhos, XPhos, and RuPhos would be primary candidates to screen. These ligands are known to stabilize the monoligated Pd(0) species, which is often the most active catalyst in the oxidative addition step. The use of pre-catalysts, where the palladium is already complexed with the ligand, can also offer advantages in terms of stability and ease of use.
The optimization of reaction conditions is a critical step in developing a robust Suzuki-Miyaura coupling protocol. The choice of solvent, base, and temperature can have a profound impact on the reaction outcome.
Solvent: A variety of solvents can be employed for Suzuki-Miyaura reactions, often in biphasic mixtures with water. Common choices include toluene, dioxane, and tetrahydrofuran (B95107) (THF). The solvent can influence the solubility of the reactants and the catalyst, as well as the rate of the individual steps in the catalytic cycle.
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The strength and nature of the base can affect the reaction rate and the prevalence of side reactions, such as protodeboronation.
Temperature: The reaction temperature is a key parameter to control. While many Suzuki-Miyaura couplings proceed at elevated temperatures (e.g., 80-110 °C), the development of highly active catalysts has enabled many transformations to occur at or near room temperature. For a potentially sensitive substrate like this compound, milder conditions would be preferable to minimize decomposition.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Boronic Acids
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 80 |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 |
Beyond the Suzuki-Miyaura reaction, this compound could potentially participate in other palladium-mediated couplings. For instance, in a Heck-type reaction, the boronic acid could be coupled with an alkene, although this is less common than the use of aryl halides. Additionally, palladium-catalyzed C-H activation and subsequent coupling with the boronic acid is a growing area of research that could be applicable.
Suzuki-Miyaura Cross-Coupling with Aryl and Heteroaryl Halides/Pseudohalides
Copper-Mediated Coupling Reactions
Copper-catalyzed cross-coupling reactions, particularly the Chan-Evans-Lam (CEL) coupling, provide a valuable alternative to palladium-based methods, especially for the formation of carbon-heteroatom bonds. wikipedia.orgnih.gov
In the context of dihydroquinazolines, copper catalysis is highly relevant to their synthesis. While not a direct coupling of a pre-formed this compound, a notable copper-catalyzed cascade reaction involves the coupling of 2-aminobenzamides with alkenyl boronic esters to form dihydroquinazolin-4-ones. organic-chemistry.orgresearchgate.net This reaction proceeds through a Chan-Evans-Lam C-N coupling followed by an intramolecular cyclization. organic-chemistry.org
This synthetic route highlights the utility of copper catalysis in constructing the dihydroquinazoline core. It is plausible that a pre-functionalized this compound could undergo copper-mediated N-arylation at one of its nitrogen atoms, provided a suitable N-H bond is available and reactive. The reaction would likely require a copper catalyst, a base, and an arylating agent, potentially another boronic acid.
Table 3: Conditions for Copper-Catalyzed Synthesis of Dihydroquinazolin-4-ones
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | Room Temp |
| CuTC | None | K₂CO₃ | Toluene | 80 |
CuTC = Copper(I) thiophene-2-carboxylate
Chan-Lam Coupling and its Derivatives for C-N and C-O Bond Formation
The Chan-Lam coupling is a powerful copper-catalyzed reaction for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling boronic acids with amines or alcohols. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be performed under mild conditions, using air as the oxidant. organic-chemistry.org For this compound, this reaction would involve the coupling of the C5-boronic acid with various N-H or O-H containing compounds.
The general mechanism involves the formation of a copper-aryl complex, which then undergoes oxidative addition with the amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate yields the desired arylated amine or ether and regenerates a Cu(I) species, which is then reoxidized to Cu(II) to continue the catalytic cycle. wikipedia.org
Table 1: Potential Chan-Lam Coupling Reactions of this compound
| Nucleophile | Product | Bond Formed |
| Primary/Secondary Amine | 5-Amino-1,4-dihydroquinazoline | C-N |
| Phenol/Alcohol | 5-Oxy-1,4-dihydroquinazoline | C-O |
| Amide/Carbamate | 5-(N-acylamino)-1,4-dihydroquinazoline | C-N |
This table represents theoretically possible transformations based on the general reactivity of arylboronic acids in Chan-Lam couplings. Specific experimental data for this compound is not available.
Other Metal-Catalyzed Cross-Coupling Methodologies
Beyond the copper-catalyzed Chan-Lam reaction, the boronic acid group of this compound is an excellent substrate for various other metal-catalyzed cross-coupling reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds by reacting a boronic acid with an organohalide or triflate. organic-chemistry.orgyoutube.com This reaction would enable the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl substituents at the C5 position of the 1,4-dihydroquinazoline (B6142170) ring. The catalytic cycle typically involves oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. organic-chemistry.org
Other potential metal-catalyzed reactions include:
Heck Coupling: While typically involving alkenes and organohalides, variations using boronic acids exist.
Stille Coupling: This involves organostannanes, but boronic acids can sometimes be used in related transformations.
Buchwald-Hartwig Amination: Though a palladium-catalyzed C-N bond formation, it is distinct from the Chan-Lam reaction and typically involves organohalides as the electrophile.
Metal-Free Approaches to C-C and C-X Bond Formation Utilizing the Boronic Acid Moiety
Recent advancements in synthetic chemistry have focused on developing metal-free bond-forming reactions to enhance sustainability and avoid metal contamination in products. rsc.org For boronic acids like this compound, several metal-free strategies can be envisioned.
One prominent example is the Petasis borono-Mannich (PBM) reaction . This is a three-component reaction involving a boronic acid, an amine, and an aldehyde to form substituted amines. researchgate.net This method could be used to synthesize complex aminoalkyl derivatives at the C5 position of the dihydroquinazoline core.
Other metal-free transformations include conjugate additions of boronic acids to α,β-unsaturated carbonyl compounds, which can be promoted by various reagents or catalysts instead of transition metals. rsc.org These reactions are valuable for creating new C-C bonds under milder conditions.
Reactions of the Boronic Acid Group Beyond Cross-Coupling
The boronic acid functionality is not limited to cross-coupling reactions and can undergo several other useful transformations.
Oxidative Hydroxylation of the Boronic Acid Functionality
Arylboronic acids can be converted to the corresponding phenols through oxidative hydroxylation. This transformation is typically achieved using an oxidant such as hydrogen peroxide under basic conditions. More environmentally friendly methods have been developed using air as the oxidant, sometimes promoted by light or a catalyst like benzoquinone. organic-chemistry.orgorganic-chemistry.orgmdpi.com Applying this reaction to this compound would yield 1,4-dihydroquinazolin-5-ol, providing a direct route to introducing a hydroxyl group at this position.
Formation of Boronate Esters and Boronic Anhydrides
Boronic acids readily undergo reversible esterification with diols to form cyclic boronate esters. organic-chemistry.org This reaction is often used to protect the boronic acid group or to create sensors for diol-containing molecules like carbohydrates. nih.gov this compound could be reacted with diols such as pinacol (B44631), ethylene (B1197577) glycol, or various chiral diols to form the corresponding boronate esters. These esters are often more stable, less polar, and easier to handle than the free boronic acid.
In the absence of diols and under dehydrating conditions, boronic acids can form cyclic trimers known as boroxines (boronic anhydrides).
Table 2: Common Boronate Esters and Anhydrides
| Reagent | Boron Derivative | Characteristics |
| Pinacol | Pinacol boronate ester | Stable, crystalline solid, commonly used in Suzuki coupling. |
| Ethylene Glycol | Dioxaborolane ester | Cyclic five-membered ester. |
| Dehydration | Boroxine (Trimeric Anhydride) | Six-membered ring formed from three boronic acid molecules. |
This table shows general derivatives formed from boronic acids.
Reactivity and Derivatization of the 1,4-Dihydroquinazoline Core in Conjunction with the Boronic Acid
The 1,4-dihydroquinazoline core itself possesses reactive sites that can be functionalized, potentially in tandem with reactions at the boronic acid. The N1 and N3 positions contain secondary amine functionalities. These nitrogens could be subject to alkylation, acylation, or participate in other reactions typical of secondary amines.
Furthermore, the dihydroquinazoline structure implies a non-aromatic heterocyclic ring. This presents the possibility of oxidation to the corresponding aromatic quinazoline. Such a transformation would significantly alter the electronic properties of the molecule and the reactivity of the C5-boronic acid group. For instance, oxidation to the quinazoline-5-ylboronic acid would create a more electron-deficient aromatic system, which could influence the kinetics and yields of subsequent cross-coupling reactions. The synthesis of quinazolines and their derivatives can often proceed through dihydroquinazoline intermediates. mdpi.comnih.gov
The interplay between the reactivity of the boronic acid and the dihydroquinazoline core allows for a wide range of potential derivatizations, leading to a diverse library of substituted quinazoline and dihydroquinazoline compounds.
Applications in Advanced Organic Synthesis and Materials Chemistry
Leveraging 1,4-Dihydroquinazolin-5-ylboronic Acid in Complex Molecular Architecture Construction
The boronic acid moiety is a cornerstone of modern cross-coupling chemistry, most notably in the Suzuki-Miyaura reaction. mdpi.com This reaction allows for the formation of carbon-carbon bonds by coupling the boronic acid with an organohalide in the presence of a palladium catalyst. In the context of this compound, this functionality provides a powerful handle to append a wide array of substituents at the 5-position of the dihydroquinazoline (B8668462) core. This enables the construction of intricate molecular frameworks that would be challenging to assemble through other synthetic routes.
The versatility of the Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, and even alkyl groups, leading to the synthesis of novel compounds with potentially interesting biological or material properties. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a highly reliable method for late-stage functionalization. researchgate.net
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Aryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄ | 5-Phenyl-1,4-dihydroquinazoline |
| This compound | Heteroaryl Halide (e.g., 2-Bromopyridine) | Pd(dppf)Cl₂ | 5-(Pyridin-2-yl)-1,4-dihydroquinazoline |
| This compound | Vinyl Halide (e.g., Vinyl Bromide) | Pd(OAc)₂/SPhos | 5-Vinyl-1,4-dihydroquinazoline |
Modular Synthesis of Polysubstituted Quinazoline (B50416) and Dihydroquinazoline Derivatives
The presence of the boronic acid group on the 1,4-dihydroquinazoline (B6142170) skeleton facilitates a modular approach to the synthesis of polysubstituted derivatives. This modularity allows for the systematic variation of substituents around the core structure, which is a key strategy in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov
Starting from this compound, a diverse range of building blocks can be introduced via cross-coupling reactions. Subsequently, the dihydroquinazoline core itself can be further modified. For instance, the nitrogen atoms at positions 1 and 3 can be alkylated or acylated, and the exocyclic double bond can be manipulated. This multi-directional approach to diversification allows for the rapid generation of a library of analogues with varied electronic and steric properties.
Utility in Combinatorial Chemistry and Chemical Library Generation
Combinatorial chemistry is a powerful tool for the discovery of new drugs and materials, relying on the rapid synthesis of large numbers of diverse compounds. nih.gov Boronic acids are highly valued building blocks in combinatorial synthesis due to their stability and versatile reactivity. chemrxiv.org this compound is an ideal scaffold for the construction of chemical libraries.
By employing automated synthesis platforms, a vast array of organohalides can be coupled with this compound to generate a library of 5-substituted dihydroquinazolines. taylorandfrancis.com This library can then be screened for biological activity or other desirable properties. The modular nature of this approach allows for the systematic exploration of the chemical space around the dihydroquinazoline core.
Development of Advanced Functional Molecules Through Boronic Acid Conjugation
Boronic acids are known to form reversible covalent bonds with diols, a property that has been widely exploited in the development of sensors and drug delivery systems. chemrxiv.org This unique reactivity allows for the conjugation of this compound to molecules containing diol functionalities, such as carbohydrates and glycoproteins.
This conjugation strategy can be employed to develop targeted drug delivery systems, where the dihydroquinazoline moiety is directed to specific cells or tissues that express high levels of certain carbohydrates. Furthermore, the interaction between the boronic acid and diols is often pH-sensitive, which can be utilized to design "smart" materials that respond to changes in their environment.
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic methods where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com The integration of boronic acids into MCRs has gained significant attention in recent years. nih.gov
This compound can potentially be utilized in MCRs to generate highly complex and diverse molecular scaffolds in a single synthetic operation. For example, in a Petasis-type reaction, the boronic acid could react with an amine and an aldehyde to form a new carbon-carbon bond and introduce additional diversity into the final product. The ability to participate in such convergent synthetic strategies further highlights the value of this compound as a versatile building block in modern organic synthesis. nih.gov
Spectroscopic and Structural Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation
A suite of spectroscopic methods is essential to confirm the molecular structure of 1,4-Dihydroquinazolin-5-ylboronic acid in both solution and solid states. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding a wealth of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a series of NMR experiments would be conducted.
¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show distinct signals for the protons on the dihydroquinazoline (B8668462) ring system and the aromatic protons. The chemical shifts (δ) and coupling constants (J) would be crucial in assigning these signals to specific protons within the molecule.
¹³C NMR Spectroscopy: This experiment would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization and chemical environment (e.g., aromatic, aliphatic, or attached to a heteroatom).
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments show correlations between protons, between protons and the carbons they are attached to, and between protons and carbons that are two or three bonds away, respectively.
¹¹B NMR Spectroscopy: Given the presence of a boronic acid group, ¹¹B NMR would be a valuable tool to probe the local environment of the boron atom. The chemical shift would confirm the trivalent nature of the boron and could provide insights into intermolecular interactions, such as dimerization through hydrogen bonding.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid group, N-H stretching of the dihydroquinazoline ring, B-O stretching, and C=N and C=C stretching vibrations of the heterocyclic and aromatic rings.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight and elemental composition of the compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum could also offer additional structural information.
Hypothetical Spectroscopic Data for this compound
The following table is a representation of expected spectroscopic data based on the known chemical shifts and characteristic frequencies of similar structural motifs. This is not experimental data.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, protons on the dihydro-part of the quinazoline (B50416) ring, N-H proton, and O-H protons of the boronic acid. |
| ¹³C NMR | Resonances for aromatic carbons, carbons of the dihydroquinazoline ring, and the carbon atom attached to the boron. |
| ¹¹B NMR | A single, broad signal in the expected region for a trigonal planar boronic acid. |
| IR (cm⁻¹) | Broad O-H stretch (~3300-2500), N-H stretch (~3400-3300), C=N stretch (~1620), B-O stretch (~1350). |
| HRMS | A molecular ion peak corresponding to the exact mass of the chemical formula C₈H₉BN₂O₂. |
Crystallographic Studies for Solid-State Structure Determination
While spectroscopic methods provide invaluable information about the structure of a molecule in solution, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction: To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule. This model reveals:
Precise Bond Lengths and Angles: The exact distances between atoms and the angles between bonds can be determined with high precision.
Intermolecular Interactions: Crucial information about how the molecules pack together in the crystal lattice can be obtained. For a boronic acid derivative, this would likely reveal extensive hydrogen bonding networks involving the boronic acid hydroxyl groups and the nitrogen atoms of the quinazoline ring, potentially leading to the formation of dimers or more complex supramolecular assemblies.
Hypothetical Crystallographic Data for this compound
The following table outlines the type of data that would be obtained from a successful single-crystal X-ray diffraction study. This is not experimental data.
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | Precise distances between all bonded atoms. |
| **Bond Angles (°) ** | Precise angles between all bonded atoms. |
| Hydrogen Bonding | Details of intermolecular hydrogen bonds (donor-acceptor distances and angles). |
Theoretical and Mechanistic Investigations
Understanding the Stability and Reactivity Profile of the Boronic Acid Group within the Dihydroquinazoline (B8668462) Scaffold
The stability and reactivity of boronic acids are well-documented in a general sense. They are known to be stable, generally non-toxic compounds that can participate in a wide array of chemical reactions, most notably the Suzuki-Miyaura cross-coupling. nih.govsigmaaldrich.com The equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form is pH-dependent and crucial to its reactivity. nih.gov The stability of arylboronic acid esters with diols has also been quantitatively studied, with substituent effects on the aryl ring playing a significant role. semanticscholar.org
Arylboronic acid pinacol (B44631) esters are often utilized due to their enhanced stability and ease of handling. mdpi.com However, the specific influence of the 1,4-dihydroquinazoline (B6142170) scaffold on the stability and reactivity of an attached boronic acid group is not characterized. The electronic nature of this heterocyclic system, with its nitrogen atoms and partially saturated ring, would be expected to modulate the properties of the boronic acid, but experimental or theoretical data to confirm and quantify this is currently unavailable.
Future Research Directions and Synthetic Opportunities
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1,4-dihydroquinazolin-5-ylboronic acid presents a significant, yet rewarding, challenge. Future research will undoubtedly focus on the development of efficient, sustainable, and modular synthetic routes. Key areas of exploration will likely include:
Late-Stage C-H Borylation: A primary strategy would involve the direct borylation of a pre-formed 1,4-dihydroquinazoline (B6142170) scaffold. Recent advancements in transition-metal-catalyzed C-H activation and borylation offer a promising avenue. acs.orgnih.govnih.gov Iridium-catalyzed borylation, for instance, has shown remarkable efficacy for a range of N-heterocycles. acs.orgnih.gov Research could focus on identifying suitable directing groups on the dihydroquinazoline (B8668462) ring to achieve regioselective borylation at the C5 position. Overcoming challenges such as catalyst poisoning by the nitrogen-rich heterocycle will be a key hurdle. acs.org Metal-free borylation methodologies could also be explored to enhance the sustainability of the synthesis. researchgate.net
Convergent Synthetic Strategies: An alternative approach involves the construction of the dihydroquinazoline ring from a pre-borylated precursor. For example, a 2-aminobenzaldehyde (B1207257) or 2-aminobenzonitrile (B23959) bearing a boronic acid at the 5-position could be a key intermediate. The subsequent cyclization with an appropriate nitrogen source would then furnish the desired product. This approach may offer greater control over the final structure and could be more amenable to creating a library of analogs.
Green Chemistry Approaches: The development of environmentally benign synthetic methods will be a critical aspect of future research. This could involve the use of greener solvents, such as ionic liquids or water, which have been successfully employed in the synthesis of dihydroquinazolinones. rsc.org Furthermore, catalyst-free conditions or the use of recyclable catalysts would significantly enhance the sustainability of the synthesis. rsc.orgorganic-chemistry.org The principles of atom economy will also guide the design of new synthetic routes, favoring reactions that minimize waste.
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Areas |
| Late-Stage C-H Borylation | Atom-economical, access to a range of analogs from a common intermediate. | Regioselectivity control, potential for catalyst deactivation. | Development of novel catalysts, optimization of directing groups. |
| Convergent Synthesis | Greater control over substitution patterns, potentially higher yields. | Synthesis of borylated starting materials can be multi-step. | Efficient synthesis of borylated building blocks. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Limited availability of suitable enzymes, substrate scope may be narrow. | Enzyme screening and engineering for borylation reactions. |
Exploration of New Reactivity Modes and Catalytic Systems
The presence of both a nucleophilic dihydroquinazoline core and an electrophilic boronic acid moiety in this compound suggests a rich and diverse reactivity profile. Future research will be directed towards uncovering and harnessing these unique chemical properties.
Dual Catalysis and Photoredox Systems: The dihydroquinazoline scaffold can participate in dual catalytic cycles, for instance, in combination with photoredox catalysis. researchgate.net The boronic acid group can also be activated under photoredox conditions to generate radicals. nih.govcam.ac.ukrsc.org The combination of these two functionalities in one molecule could lead to novel intramolecular reactions or be exploited in new catalytic systems where the molecule itself acts as a ligand or co-catalyst.
Novel Cross-Coupling Reactions: Boronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. youtube.com Research will undoubtedly explore the participation of this compound in a wide array of cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. nih.govamanote.com The development of novel catalysts that are compatible with the dihydroquinazoline core will be crucial.
Frustrated Lewis Pair Chemistry: The nitrogen atoms in the dihydroquinazoline ring possess Lewis basicity, while the boron atom of the boronic acid is a Lewis acid. This intramolecular combination could potentially act as a frustrated Lewis pair (FLP), enabling the activation of small molecules and facilitating unique catalytic transformations.
The following table summarizes potential reactivity modes and their associated research opportunities.
| Reactivity Mode | Description | Potential Applications |
| Photoredox Catalysis | Generation of radical species from the boronic acid moiety under visible light irradiation. nih.govcam.ac.ukrsc.org | C-C and C-heteroatom bond formation, late-stage functionalization. |
| Dual Catalysis | The dihydroquinazoline core and boronic acid participate in separate but synergistic catalytic cycles. researchgate.net | Access to complex molecular architectures through tandem reactions. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling with aryl or vinyl halides. youtube.com | Synthesis of biaryl and vinyl-substituted dihydroquinazolines. |
| Chan-Lam Coupling | Copper-catalyzed cross-coupling with N- or O-nucleophiles. | Synthesis of N- and O-arylated dihydroquinazolines. |
Expansion of Applications in Complex Molecular Synthesis
The unique structural features of this compound make it a promising building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and materials science.
Medicinal Chemistry and Drug Discovery: Quinazoline (B50416) and its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.netmdpi.comfrontiersin.orgnih.gov The boronic acid moiety is also a well-known pharmacophore, famously incorporated in the proteasome inhibitor Bortezomib. The combination of these two privileged scaffolds in this compound makes it an attractive starting point for the design and synthesis of new therapeutic agents.
Late-Stage Functionalization: The ability to introduce the boronic acid group at a late stage in a synthetic sequence is highly valuable. nih.govresearchgate.netnih.govresearchgate.net this compound could serve as a versatile platform for the late-stage diversification of complex molecules, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Materials Science: The ability of boronic acids to form reversible covalent bonds with diols makes them useful for the construction of sensors, self-healing polymers, and drug delivery systems. The dihydroquinazoline core, with its aromatic and hydrogen-bonding capabilities, could impart unique photophysical or self-assembly properties to such materials.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the exploration of the synthetic and applicative potential of this compound, the integration of modern synthesis technologies will be indispensable.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch chemistry, including enhanced safety, improved reproducibility, and facile scalability. rsc.orgacs.orguc.ptmdpi.com The development of flow-based routes to this compound and its derivatives would enable the rapid and efficient production of these compounds.
Automated Synthesis and High-Throughput Screening: Automated synthesis platforms can be employed for the rapid optimization of reaction conditions and the generation of compound libraries. nih.govrsc.orgwhiterose.ac.ukrsc.orgresearchgate.net Coupling automated synthesis with high-throughput screening would dramatically accelerate the discovery of new reactions and the identification of bioactive derivatives of this compound. researchgate.netox.ac.ukmedchemexpress.comresearchgate.net
The synergy between these advanced technologies and the synthetic chemistry of this compound is outlined below.
| Technology | Application to this compound | Expected Benefits |
| Flow Chemistry | Synthesis of the dihydroquinazoline core, borylation reactions, and subsequent derivatizations. rsc.orguc.pt | Improved safety, enhanced reaction control, scalability. |
| Automated Synthesis | Optimization of reaction parameters for synthesis and cross-coupling reactions. rsc.orgrsc.org | Rapid identification of optimal conditions, increased efficiency. |
| High-Throughput Experimentation | Screening of catalysts and reaction conditions, generation of compound libraries for biological evaluation. researchgate.netresearchgate.net | Accelerated discovery of new reactions and bioactive molecules. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-Dihydroquinazolin-5-ylboronic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of boronic acid-containing precursors with aldehydes or ketones under acidic or catalytic conditions. Optimization requires evaluating reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., Lewis acids like ZnCl₂). For example, adjusting stoichiometric ratios of reactants and monitoring reaction progress via TLC or HPLC can mitigate by-product formation. Post-synthesis purification via column chromatography or recrystallization is critical for yield improvement .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) is essential for confirming structural integrity, particularly boron atom coordination. Infrared (IR) spectroscopy helps identify functional groups like B-OH stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%). Stability studies under varying pH and temperature can be monitored via accelerated degradation assays .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability is influenced by moisture, oxygen, and light. Controlled studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. Storage in inert atmospheres (argon) at –20°C in amber vials with desiccants (e.g., silica gel) minimizes hydrolysis of the boronic acid moiety. Periodic NMR analysis over 6–12 months can track degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges) or impurities. Replicating studies under standardized protocols (e.g., ISO-certified cell cultures, identical IC₅₀ determination methods) is critical. Orthogonal assays (e.g., enzymatic vs. cell-based) and purity validation via elemental analysis or X-ray crystallography can confirm structure-activity relationships .
Q. What computational strategies are effective for predicting the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict regioselectivity and activation barriers. Molecular docking studies with palladium catalysts (e.g., Pd(PPh₃)₄) can simulate boronate complex formation. Solvent effects are evaluated via COSMO-RS simulations. Experimental validation using kinetic studies (e.g., variable-temperature NMR) aligns computational predictions with empirical data .
Q. How can researchers design experiments to elucidate the role of the quinazoline ring in modulating boron-centered reactivity?
- Methodological Answer : Comparative studies with structurally simplified analogs (e.g., removing the dihydroquinazoline ring) isolate electronic effects. Cyclic voltammetry measures redox potentials, while X-ray absorption spectroscopy (XAS) probes boron’s electronic environment. Isotopic labeling (¹⁰B vs. ¹¹B) in kinetic isotope effect (KIE) studies quantifies bond-breaking steps .
Q. What strategies address low yields in regioselective functionalization of this compound?
- Methodological Answer : Directing groups (e.g., hydroxyl or amino substituents) enhance regioselectivity in electrophilic substitution. Transition metal catalysts (e.g., CuI for Ullmann coupling) or microwave-assisted synthesis can accelerate reactions. Statistical design of experiments (DoE) optimizes variables like catalyst loading and reaction time, while LC-MS tracks intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

